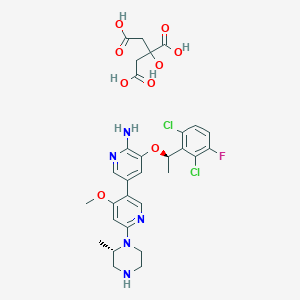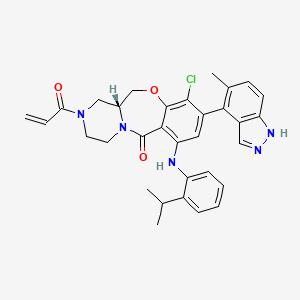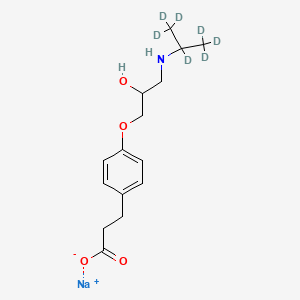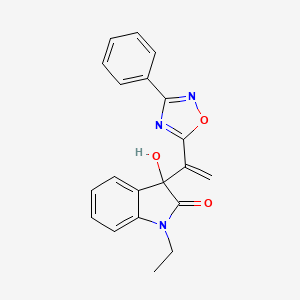
Antiparasitic agent-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiparasitic agent-2: is a compound used to combat parasitic infections, which are a significant global health issue. Parasitic diseases affect millions of people, particularly in tropical and subtropical regions. This compound is designed to target and eliminate parasites, thereby reducing the morbidity and mortality associated with these infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Antiparasitic agent-2 involves several steps, including the formation of key intermediates and the final active compound. The synthetic route typically starts with the preparation of a precursor molecule, which undergoes various chemical reactions such as alkylation, acylation, and cyclization to form the desired product. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and safety. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: Antiparasitic agent-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
Antiparasitic agent-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on various biological systems, including its interaction with cellular components and metabolic pathways.
Medicine: Explored for its potential therapeutic effects against parasitic infections, including malaria, leishmaniasis, and trypanosomiasis.
Industry: Utilized in the development of new antiparasitic drugs and formulations, as well as in the production of diagnostic tools and assays.
Mecanismo De Acción
The mechanism of action of Antiparasitic agent-2 involves targeting specific molecular pathways and structures within the parasite. This compound may inhibit key enzymes, disrupt cellular membranes, or interfere with the parasite’s metabolic processes. By binding to specific molecular targets, this compound can effectively kill or inhibit the growth of the parasite, thereby reducing the infection.
Comparación Con Compuestos Similares
Benznidazole: Used to treat Chagas disease, it works by generating reactive oxygen species that damage the parasite’s DNA.
Miltefosine: Used to treat leishmaniasis, it disrupts the parasite’s cell membrane and induces apoptosis.
Ivermectin: Used to treat various parasitic infections, it binds to glutamate-gated chloride channels in the parasite’s nervous system, causing paralysis and death.
Uniqueness of Antiparasitic agent-2: this compound is unique in its specific molecular targets and pathways, which may offer advantages in terms of efficacy and safety. Its ability to undergo various chemical reactions also allows for the development of derivatives with enhanced properties.
Propiedades
Fórmula molecular |
C20H17N3O3 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
1-ethyl-3-hydroxy-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethenyl]indol-2-one |
InChI |
InChI=1S/C20H17N3O3/c1-3-23-16-12-8-7-11-15(16)20(25,19(23)24)13(2)18-21-17(22-26-18)14-9-5-4-6-10-14/h4-12,25H,2-3H2,1H3 |
Clave InChI |
FKBCCMOTQVAZNH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(C1=O)(C(=C)C3=NC(=NO3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





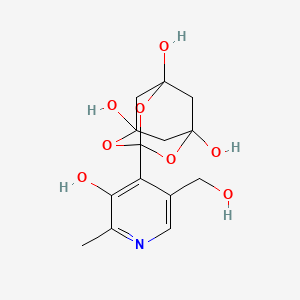
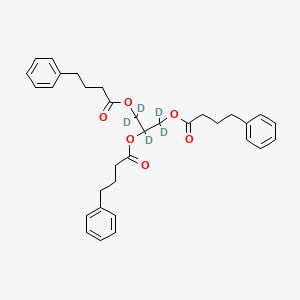
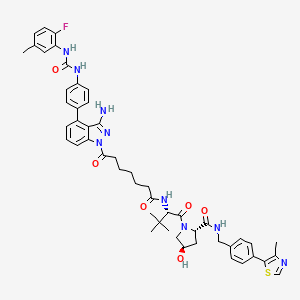

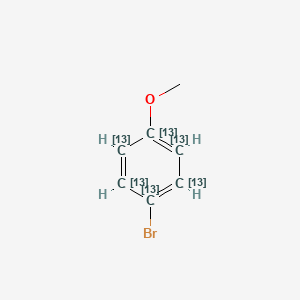
![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)


